2-(3-Ethylphenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent side reactions.
Another method involves the oxidation of 3-ethylbenzyl alcohol using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid. This reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the oxoacetaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(3-Ethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylphenyl)-2-oxoacetaldehyde
- 2-(3-Methylphenyl)-2-oxoacetaldehyde
- 2-(3-Ethylphenyl)-2-oxopropanal
Uniqueness
2-(3-Ethylphenyl)-2-oxoacetaldehyde is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
150251-26-6 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-7H,2H2,1H3 |
InChI Key |
QSMMILIGCRGLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.